

# N-benzylpiperidine-4-carboxamide CAS number and molecular weight

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## Compound of Interest

Compound Name: N-benzylpiperidine-4-carboxamide

Cat. No.: B110988

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## An In-depth Technical Guide to N-benzylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-benzylpiperidine-4-carboxamide**, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its chemical properties, synthesis, and the biological significance of its derivatives, offering valuable insights for professionals in the field.

## Core Compound Specifications

**N-benzylpiperidine-4-carboxamide** is a derivative of piperidine featuring a benzyl group attached to the nitrogen atom and a carboxamide group at the 4th position.

Property	Value
CAS Number	62992-68-1[1]
Molecular Formula	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O[2]
Molecular Weight	218.29 g/mol [2]
IUPAC Name	1-benzylpiperidine-4-carboxamide
Synonyms	1-Benzylpiperidine-4-carboxamide

## Synthesis Protocol

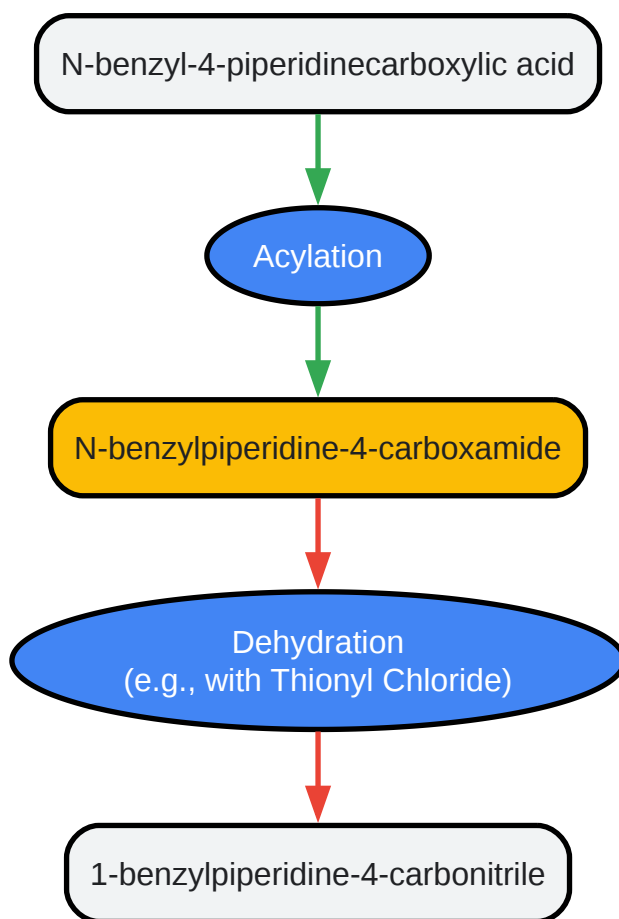
A documented method for synthesizing **N-benzylpiperidine-4-carboxamide** involves the acylation of N-benzyl-4-piperidinecarboxylic acid. This compound can also serve as an intermediate in the synthesis of other molecules, such as N-benzyl-4-piperidinecarboxaldehyde. A general synthesis workflow is outlined below.<sup>[3]</sup>

Experimental Protocol: Synthesis of **N-benzylpiperidine-4-carboxamide** from N-benzyl-4-piperidinecarboxylic acid<sup>[3]</sup>

- **Acylation:** N-benzyl-4-piperidinecarboxylic acid is reacted with an acylating agent to form the corresponding acyl chloride or activated ester.
- **Amination:** The activated carboxylic acid derivative is then reacted with ammonia or an ammonia equivalent to form the primary amide, yielding **N-benzylpiperidine-4-carboxamide**.
- **Purification:** The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the final product of high purity.

Subsequent Dehydration to 1-benzylpiperidine-4-carbonitrile:<sup>[3]</sup>

- **Reaction Setup:** Place N-benzyl-4-piperidinecarboxamide in a round-bottomed flask.
- **Dehydration:** Add a dehydrating agent, such as thionyl chloride, and reflux the mixture.
- **Work-up:** After the reaction is complete (monitored by TLC), the excess thionyl chloride is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like dichloromethane.
- **Neutralization and Extraction:** The pH is adjusted to approximately 8 with aqueous ammonia. The aqueous phase is extracted with dichloromethane.
- **Drying and Concentration:** The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to obtain 1-benzylpiperidine-4-carbonitrile.



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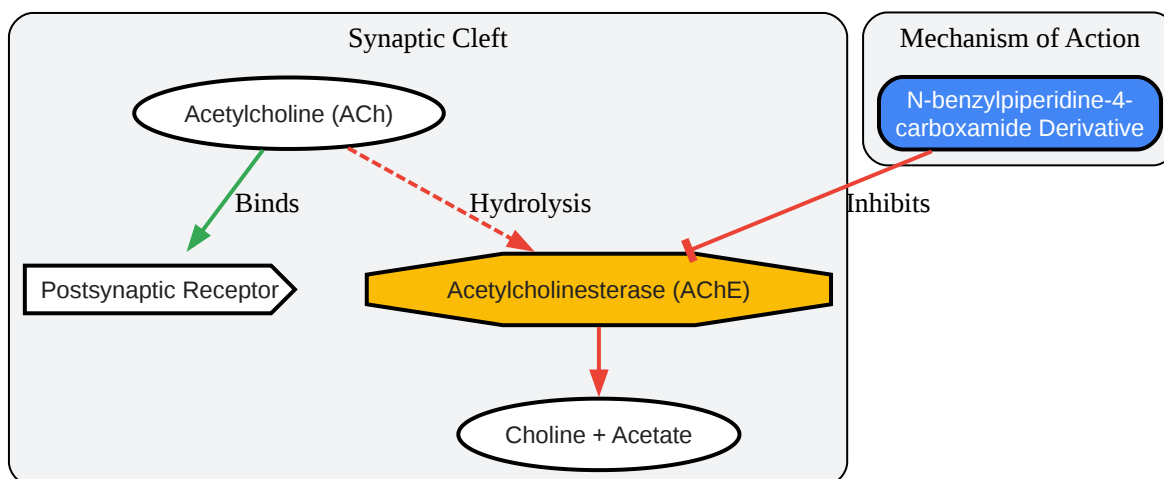
Synthesis and Conversion of **N-benzylpiperidine-4-carboxamide**.

## Biological Significance and Derivatives

While **N-benzylpiperidine-4-carboxamide** itself is primarily a chemical intermediate, its core structure is a valuable scaffold in drug discovery. Derivatives have shown significant biological activity, particularly in the realm of neurodegenerative diseases and psychiatric disorders.

## Cholinesterase Inhibition for Alzheimer's Disease

Derivatives of **N-benzylpiperidine-4-carboxamide** have been designed and synthesized as potential acetylcholinesterase (AChE) inhibitors.[4][5] AChE inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease. By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can help to improve cognitive function. Research has shown that modifying the amide portion of the molecule with various aryl and heterocyclic groups can lead to potent AChE inhibitors.[4]

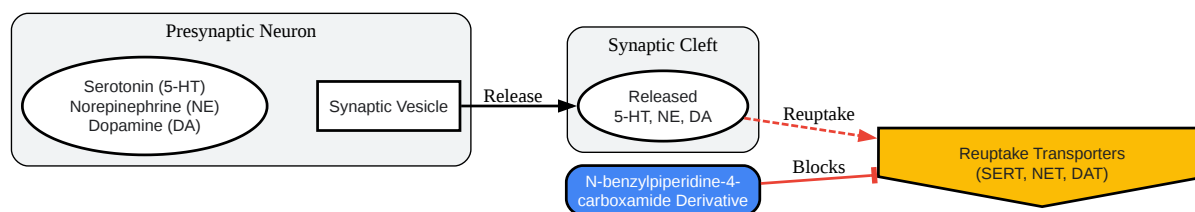


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Mechanism of Cholinesterase Inhibition by Derivatives.

## Monoamine Reuptake Inhibition

The **N-benzylpiperidine-4-carboxamide** scaffold has also been utilized to develop dual serotonin-norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs), which also affect dopamine reuptake.[6][7] These compounds have potential applications as next-generation antidepressants. The structure-activity relationship studies indicate that the nature of the linker and substituents on the aromatic rings are critical for their potency and selectivity towards serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. [6]



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Mechanism of Monoamine Reuptake Inhibition.

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## References

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